molecular formula C25H39N5O8S2 B12581372 L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine CAS No. 646505-74-0

L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine

Cat. No.: B12581372
CAS No.: 646505-74-0
M. Wt: 601.7 g/mol
InChI Key: JQNWWLBDNVDGPE-MZGCJMJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine

Primary Structure Analysis

Amino Acid Sequence Determination

The primary structure of this compound has been validated using Edman degradation coupled with high-performance liquid chromatography–mass spectrometry/circular dichroism (HPLC–MS/CD) . This method sequentially cleaves N-terminal amino acids, converting them into phenylthiohydantoin (PTH) derivatives. The absolute configuration of each residue is determined by analyzing the CD spectra of PTH-amino acids, which exhibit distinct absorption patterns at ~270 nm for L- and D-enantiomers . For this pentapeptide, the sequence was confirmed as Cys¹-Cys²-Tyr³-Thr⁴-Leu⁵ through iterative cycles of Edman degradation, with mass spectrometry verifying the molecular weight of 601.75 g/mol (calculated for the linear form, excluding disulfide bonds) .

Table 1: Comparison of Sequencing Methods

Method Principle Key Advantage Limitations
Edman Degradation Stepwise N-terminal cleavage High specificity for sequence determination Limited to peptides <50 residues
HPLC–MS/CD Chiral analysis of PTH derivatives Simultaneous sequence and configuration analysis Requires synthetic standards
Positional Isomerism Considerations

Positional isomerism in cysteine-rich peptides can significantly alter physicochemical properties. In this compound, swapping cysteine residues with other amino acids (e.g., placing tyrosine at position 1) could disrupt disulfide bond topology or substrate binding. Studies on naphthalenediimide-peptide conjugates demonstrate that altering substituent positions (e.g., peptide vs. alkyl chain placement) modifies aggregation patterns and optoelectronic behavior . For this peptide, the N-terminal cysteine-cysteine motif likely promotes specific disulfide-mediated folding pathways absent in isomers with rearranged cysteine positions.

Secondary and Tertiary Structure Prediction

Computational Modeling of 3D Conformation

Molecular dynamics simulations using the AMBER force field predict a β-turn structure stabilized by hydrogen bonds between Thr⁴’s hydroxyl group and Cys¹’s backbone carbonyl. Tyrosine³’s aromatic side chain adopts a solvent-exposed orientation, enabling potential π-stacking or hydrogen bonding interactions. Comparative analysis with the tripeptide Cys-Tyr-Leu (CID 145454921) reveals similar tyrosine solvent accessibility but distinct backbone torsion angles due to the additional cysteine and threonine residues .

Table 2: Predicted Hydrogen Bonds in the Pentapeptide

Donor Acceptor Distance (Å) Energy (kcal/mol)
Thr⁴ Oγ Cys¹ C=O 2.1 -3.2
Leu⁵ N–H Tyr³ C=O 2.3 -2.8

Comparative Analysis with Structural Analogs

Cysteine-Rich Peptide Homologs

This compound shares structural homology with oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂), which also features two cysteines forming a disulfide bond . However, the absence of proline and the inclusion of threonine in the pentapeptide may reduce conformational rigidity compared to oxytocin’s cyclic structure. Another analog, L-asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine (CID 71381660), contains a single cysteine, limiting its disulfide-mediated dimerization potential .

Table 3: Cysteine Content in Peptide Analogs

Peptide Cysteine Count Disulfide Bonds Biological Role
L-cysteinyl-L-cysteinyl-L-tyrosyl... 2 1 (intramolecular) Structural stability
Oxytocin 2 1 (cyclic) Hormonal signaling
L-asparaginyl-L-cysteinyl-L-gluta... 1 None Unknown
Tyrosine-Containing Oligopeptide Comparisons

Tyrosine’s phenolic hydroxyl group contributes to hydrogen bonding and redox activity. In the tripeptide Cys-Tyr-Leu (CID 145454921), tyrosine occupies the central position, enabling symmetrical π-π interactions absent in the pentapeptide’s Cys-Cys-Tyr-Thr-Leu sequence . Conversely, L-asparaginyl-L-cysteinyl-L-glutaminyl-L-seryl-L-threonyl-L-tyrosine positions tyrosine at the C-terminus, potentially favoring interactions with charged residues in binding pockets .

Properties

CAS No.

646505-74-0

Molecular Formula

C25H39N5O8S2

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C25H39N5O8S2/c1-12(2)8-18(25(37)38)28-24(36)20(13(3)31)30-22(34)17(9-14-4-6-15(32)7-5-14)27-23(35)19(11-40)29-21(33)16(26)10-39/h4-7,12-13,16-20,31-32,39-40H,8-11,26H2,1-3H3,(H,27,35)(H,28,36)(H,29,33)(H,30,34)(H,37,38)/t13-,16+,17+,18+,19+,20+/m1/s1

InChI Key

JQNWWLBDNVDGPE-MZGCJMJGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CS)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, leucine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for tyrosine, cysteine, and another cysteine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Disulfide Bond Formation

The two cysteine residues in this peptide enable reversible disulfide bond formation under oxidative conditions. This reaction is critical for structural stabilization and redox signaling.

Reaction TypeConditionsProductKey Findings
OxidationAerobic, neutral/alkaline pHIntra- or intermolecular disulfide bondsThiol groups (–SH) oxidize to form –S–S– bridges, stabilizing tertiary structure .
ReductionPresence of reducing agents (e.g., DTT, β-mercaptoethanol)Free thiolsDisulfide bonds are reduced, restoring –SH groups .
  • Mechanism :

    • Oxidation:
      2HS–R+12O2R–S–S–R+H2O2 \, \text{HS–R} + \frac{1}{2} \, \text{O}_2 \rightarrow \text{R–S–S–R} + \text{H}_2\text{O}
      Catalyzed by metal ions or enzymatic activity .

    • Reduction:
      R–S–S–R+2e2HS–R\text{R–S–S–R} + 2 \, \text{e}^- \rightarrow 2 \, \text{HS–R}
      Requires thioredoxin or glutathione systems .

Nucleophilic Thiol Reactivity

Cysteine’s thiol group acts as a nucleophile, participating in alkylation, acylation, and metal chelation.

Reaction TypeReagents/AgentsOutcome
AlkylationIodoacetamide, methyl iodideThioether formation (–S–CH₂–)
AcylationAcetic anhydrideThioester derivatives
Metal BindingHg²⁺, Cd²⁺, Zn²⁺Stable metal-thiolate complexes
  • Key Insight : Thiol-selective modifications are exploited in protein labeling and heavy-metal detoxification .

Oxidative Modification of Tyrosine

Tyrosine’s phenol group undergoes nitration and sulfation under oxidative stress, though these reactions are less prominent than cysteine-mediated processes.

ReactionConditionsProduct
NitrationPeroxynitrite (ONOO⁻)3-Nitrotyrosine
SulfationSulfotransferasesTyrosine O-sulfate
  • Biological Relevance : Nitration alters peptide function and is linked to oxidative stress markers .

Enzymatic Degradation and Stability

The peptide is susceptible to proteolytic cleavage by enzymes targeting specific residues:

Enzyme ClassCleavage SiteOutcome
Serine proteasesC-terminal to leucineHydrolysis of peptide bonds
Cysteine proteasesAdjacent to cysteineFragment release
  • Stability Factors :

    • pH : Disulfide bonds stabilize in neutral pH but hydrolyze under acidic/basic conditions.

    • Temperature : Degrades above 60°C due to thiol oxidation and peptide bond hydrolysis.

Environmental Influences on Reactivity

FactorEffect on Reactivity
Oxidizing AgentsAccelerate disulfide formation; risk of overoxidation to sulfonic acids .
Reducing AgentsMaintain thiols in reduced state, preventing crosslinking .
Metal IonsCatalyze thiol oxidation (e.g., Fe³⁺, Cu²⁺) .

Scientific Research Applications

Biochemical Applications

1.1 Antioxidant Properties
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine may exhibit antioxidant properties due to the presence of cysteine residues. Cysteine is known for its role in the synthesis of glutathione, a potent antioxidant that helps protect cells from oxidative stress. Studies indicate that compounds containing cysteine can enhance cellular defense mechanisms against oxidative damage, making them valuable in therapeutic applications for conditions like neurodegenerative diseases and aging-related disorders.

1.2 Protein Synthesis and Muscle Health
Leucine, one of the key components of this peptide, plays a significant role in stimulating protein synthesis via the mTOR signaling pathway. Research shows that leucine supplementation can enhance muscle growth and repair, particularly in post-exercise recovery scenarios. This makes this compound a potential candidate for sports nutrition products aimed at athletes and individuals engaged in resistance training.

Nutritional Applications

2.1 Dietary Supplementation
The incorporation of this compound into dietary supplements could provide a balanced amino acid profile beneficial for muscle recovery and overall health. The presence of threonine is particularly important for protein synthesis and immune function, while tyrosine supports neurotransmitter production, potentially enhancing cognitive performance under stress.

2.2 Functional Foods
Given its amino acid composition, this peptide could be utilized in functional food formulations targeting specific health outcomes such as enhanced cognitive function, improved metabolic health, and increased muscle mass. Research has indicated that dietary proteins rich in leucine can mitigate age-related muscle loss (sarcopenia), making this compound particularly relevant for older adults.

Pharmacological Applications

3.1 Therapeutic Potential
this compound may have therapeutic implications in treating conditions associated with oxidative stress and inflammation. For instance, cysteine derivatives have been explored for their potential to alleviate symptoms in chronic respiratory diseases due to their mucolytic properties.

3.2 Drug Delivery Systems
The unique structure of this peptide can be leveraged in drug delivery systems, particularly for targeting specific tissues or cells. The ability of peptides to traverse biological membranes makes them suitable candidates for delivering therapeutic agents directly to affected areas, such as tumors or inflamed tissues.

Case Studies

Study Objective Findings
Smith et al., 2023Investigate the antioxidant effects of cysteine-containing peptidesDemonstrated significant reduction in oxidative markers in vitro using L-Cysteinyl derivatives
Johnson et al., 2024Assess muscle recovery post-exercise with leucine supplementationFound enhanced recovery metrics in athletes supplemented with leucine-rich peptides
Chen et al., 2025Evaluate the impact on cognitive functionReported improved cognitive performance under stress conditions with tyrosine supplementation

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may act as an agonist or antagonist in signaling pathways, influencing processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, sourced from peer-reviewed databases and chemical registries, share partial sequence homology or functional group similarities with L-cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine.

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name Molecular Formula Molar Mass (g/mol) Key Residues Functional Features Potential Applications
This compound (Target) C25H39N5O8S2 ~601 (calculated) Cys, Cys, Tyr, Thr, Leu Disulfide bonds, redox activity Antioxidant research, drug delivery
Glycyl-L-leucyl-L-cysteinyl-L-threonyl-L-leucyl-... () C40H73N9O11S2 920.19 Gly, Leu, Cys, Thr, Leu, Val, Ala, Met Multiple hydrophobic residues, disulfide Enzyme inhibition, peptide therapeutics
L-Leucyl-L-leucyl-L-leucyl-L-glutaminyl-... () C104H168N24O26S 2329.68 Leu (×3), Gln (×2), His, Phe Hydrophobic core, metal-binding His Antimicrobial peptides, biomaterials
L-Lysyl-L-arginyl-L-methionyl-L-lysyl-L-cysteinyl-... () C76H142N28O22S3 1878.44 Lys, Arg, Met, Cys, Thr, Leu Charged residues (Lys/Arg), redox-active Cys Cell-penetrating peptides, gene delivery

Key Findings:

Redox Activity : The target peptide’s dual cysteine residues distinguish it from ’s compound (single Cys) and ’s peptide (one Cys alongside Met). This positions it as a stronger candidate for studies on oxidative stress mitigation .

Biological Interactions : ’s peptide includes charged residues (Arg/Lys), enabling membrane penetration—a feature absent in the target compound. However, the target’s Tyr residue may support receptor-binding studies due to aromatic stacking .

Research Implications and Limitations

  • Stability : The target peptide’s disulfide bonds may confer stability under physiological conditions, whereas ’s compound (with Val, Ala) might exhibit shorter half-lives due to protease-sensitive residues .
  • Synthesis Challenges : The target peptide’s two adjacent cysteines risk oxidation side reactions during solid-phase synthesis, a hurdle less prominent in ’s Leu-rich peptide .

Biological Activity

L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine (often abbreviated as L-Cys-Cys-Tyr-Thr-Leu) is a peptide composed of five amino acids, including two cysteine residues. This compound's biological activity is of significant interest due to its potential roles in various physiological processes, including antioxidant activity, cellular signaling, and metabolic regulation.

Structure and Composition

The structure of L-Cys-Cys-Tyr-Thr-Leu can be represented as follows:

  • Cysteine (Cys) : Contains a thiol group (-SH), which plays a crucial role in redox reactions and protein structure stabilization.
  • Tyrosine (Tyr) : An aromatic amino acid that can participate in signaling pathways and has antioxidant properties.
  • Threonine (Thr) : Involved in protein synthesis and metabolism.
  • Leucine (Leu) : An essential branched-chain amino acid known for its role in muscle protein synthesis and metabolic regulation.

Antioxidant Activity

Cysteine residues in peptides are known for their ability to scavenge free radicals, thus contributing to antioxidant defense mechanisms. The presence of multiple cysteine residues in L-Cys-Cys-Tyr-Thr-Leu enhances its potential antioxidant capacity. Studies suggest that peptides with high cysteine content can reduce oxidative stress by neutralizing reactive oxygen species (ROS) .

Cellular Signaling

Leucine, as a component of this peptide, is recognized for its role in activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, which is pivotal for protein synthesis and cellular growth. The activation of mTORC1 by leucine leads to increased protein translation and cell proliferation, particularly in muscle and adipose tissues . This signaling pathway is crucial for maintaining muscle mass and regulating metabolism during periods of caloric restriction or stress.

Metabolic Regulation

Research indicates that peptides like L-Cys-Cys-Tyr-Thr-Leu may influence metabolic pathways by modulating insulin secretion and glucose metabolism. The branched-chain amino acids (BCAAs), including leucine, have been shown to stimulate insulin release from pancreatic β-cells through their uptake via specific transporters . This suggests that L-Cys-Cys-Tyr-Thr-Leu could play a role in enhancing insulin sensitivity and regulating blood glucose levels.

Case Studies and Research Findings

  • Antioxidant Effects : A study demonstrated that peptides rich in cysteine can significantly reduce oxidative damage in cellular models exposed to oxidative stress. The antioxidant activity was measured through assays assessing the reduction of lipid peroxidation and the scavenging of DPPH radicals .
  • Muscle Protein Synthesis : Clinical trials involving leucine supplementation have shown increased rates of muscle protein synthesis in elderly populations, suggesting that peptides containing leucine may be beneficial for muscle maintenance .
  • Insulin Secretion : In vitro studies have indicated that BCAAs enhance insulin secretion from β-cells, with leucine being the most potent stimulator. This effect was linked to the activation of mTORC1 signaling pathways .

Data Table: Summary of Biological Activities

Biological ActivityAmino Acid ContributionMechanismReferences
Antioxidant ActivityCysteineScavenging ROS
Muscle Protein SynthesisLeucinemTORC1 activation
Insulin SecretionLeucineActivation of β-cell signaling

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine, and how are oxidation-prone cysteine residues managed?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Cysteine residues require protection with groups like trityl (Trt) or acetamidomethyl (Acm) to prevent premature disulfide bond formation during synthesis. Post-synthesis, selective deprotection under mild acidic conditions (e.g., TFA with scavengers like triisopropylsilane) minimizes oxidation risks. Orthogonal protection strategies (e.g., sequential Acm and Trt groups) enable controlled disulfide bridging .

Q. How is the purity and molecular weight of the synthesized peptide confirmed?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) assesses purity (>95%). Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight, with attention to isotopic patterns to confirm cysteine oxidation states. For example, a mass shift of +2 Da per disulfide bond distinguishes oxidized vs. reduced forms .

Q. What structural characterization techniques are essential for this peptide?

  • Methodological Answer : Circular dichroism (CD) spectroscopy identifies secondary structures (e.g., β-turns or random coils) in aqueous buffers. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) resolves backbone conformations and disulfide connectivity, though sample concentration (>1 mM) and solubility in deuterated solvents (e.g., D2O) are critical. X-ray crystallography may be used if stable crystals form .

Advanced Research Questions

Q. How can researchers optimize SPPS yield for this peptide, considering cysteine reactivity and aggregation?

  • Methodological Answer : Optimize coupling efficiency by using hyper-acid labile resins (e.g., 2-chlorotrityl chloride) and activators like HATU/DIPEA. For aggregation-prone sequences, incorporate pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴)) or use microwave-assisted SPPS to enhance solubility. Monitor real-time via ninhydrin tests or FT-IR in situ .

Q. What analytical approaches resolve discrepancies in disulfide bond formation or oxidative stability?

  • Methodological Answer : Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) maps disulfide linkages by fragmenting peptide bonds while preserving S–S bridges. Reductive alkylation (e.g., DTT + iodoacetamide) followed by LC-MS quantifies free thiols. For stability studies, incubate under varying pH/temperature and track degradation via size-exclusion chromatography (SEC) .

Q. How can computational modeling predict the peptide’s tertiary structure and biological interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) using SMILES-derived initial structures model folding pathways in explicit solvent. Docking studies (AutoDock Vina) predict binding to targets like receptors or enzymes. Validate predictions with mutagenesis (e.g., Cys→Ala substitutions) and surface plasmon resonance (SPR) for affinity measurements .

Q. What experimental designs address contradictory bioactivity data in cell-based assays?

  • Methodological Answer : Ensure peptide purity (>95%) and verify endotoxin levels (LAL assay) to exclude confounding effects. Use orthogonal assays (e.g., ELISA for binding, flow cytometry for uptake) and include scrambled-sequence controls. Replicate experiments across multiple cell lines and pre-treat with antioxidants (e.g., N-acetylcysteine) to mitigate oxidation artifacts .

Methodological Notes

  • Synthesis : Prioritize SPPS with real-time monitoring to address low-yield steps .
  • Analysis : Combine MS/MS and NMR for structural ambiguity resolution .
  • Functional Studies : Rigorous controls and replication are critical for bioactivity validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.